![molecular formula C14H10O2 B13710963 3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)
3-Methyl-1H-naphtho[2,1-b]pyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1H-naphtho[2,1-b]pyran-1-one is an organic compound with the molecular formula C14H10O2. It is a derivative of naphthopyran, a class of compounds known for their photochromic properties, which means they can change color when exposed to light. This compound has a molecular weight of 210.23 g/mol and is often used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-naphtho[2,1-b]pyran-1-one typically involves the cyclocondensation of 2-hydroxy-1-naphthaldehyde with various acetic acids in the presence of a catalyst. One common method involves using DCC (dicyclohexylcarbodiimide) and DMSO (dimethyl sulfoxide) under microwave or conventional heating . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yield. The choice of solvents and catalysts can vary depending on the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: Alcohols or alkanes are the typical products.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1H-naphtho[2,1-b]pyran-1-one has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the study of light-induced reactions.
Biology: Investigated for its potential as a DNA-PK and topoisomerase II inhibitor.
Medicine: Explored for its anti-inflammatory, antibiotic, and anticancer properties.
Industry: Utilized in the production of photochromic lenses and other smart materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-1H-naphtho[2,1-b]pyran-1-one involves its ability to undergo a ring-opening reaction upon exposure to light, leading to the formation of intensely colored merocyanine dyes . This photoinduced reaction is reversible, making it useful in applications requiring color change upon light exposure. The compound interacts with molecular targets such as DNA-PK and topoisomerase II, inhibiting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-benzo[f]chromen-1-one
- 2-Methyl-5,6-benzochromone
- 3-Methyl-1H-benzo[f]chromen-1-one
Uniqueness
3-Methyl-1H-naphtho[2,1-b]pyran-1-one stands out due to its unique photochromic properties, which are not as pronounced in similar compounds. Its ability to undergo reversible color change upon light exposure makes it particularly valuable in the development of smart materials and photochromic lenses .
Eigenschaften
Molekularformel |
C14H10O2 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
3-methylbenzo[f]chromen-1-one |
InChI |
InChI=1S/C14H10O2/c1-9-8-12(15)14-11-5-3-2-4-10(11)6-7-13(14)16-9/h2-8H,1H3 |
InChI-Schlüssel |
SABIKCKVFBNFFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


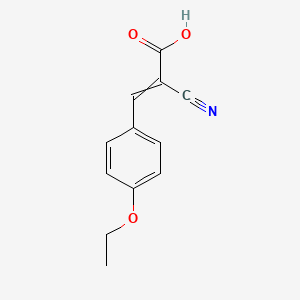
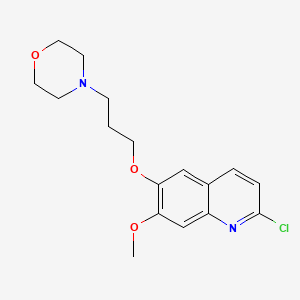
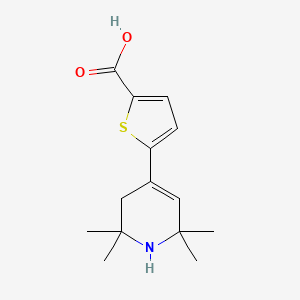
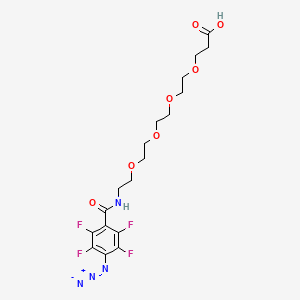
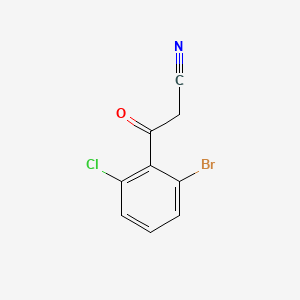

![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)
![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)






